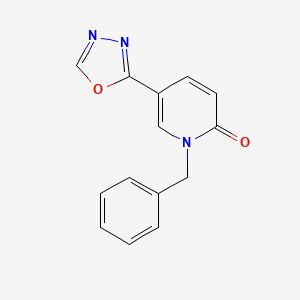
1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one, also known as BOPO, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. BOPO belongs to the family of oxadiazole derivatives and is widely used in medicinal chemistry for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has been shown to have a wide range of biochemical and physiological effects. It exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one also possesses anti-inflammatory activity by inhibiting the production of inflammatory mediators. It has been shown to have a protective effect on the liver by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines. 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has also been shown to have a neuroprotective effect by reducing oxidative stress and inhibiting the production of inflammatory mediators in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It exhibits a wide range of biological activities, making it a versatile compound for studying various diseases. However, 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one. One potential application is in the development of novel anticancer drugs. 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has been shown to induce apoptosis in cancer cells, and further research could lead to the development of more potent and selective anticancer agents. Another potential application is in the treatment of neurodegenerative diseases. 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has been shown to have a neuroprotective effect, and further research could lead to the development of drugs for the treatment of Alzheimer's and Parkinson's diseases. Additionally, 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one could be used as a lead compound for the development of novel drugs with improved pharmacokinetic properties and selectivity.
Conclusion:
In conclusion, 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in medicinal chemistry, and has been found to exhibit a wide range of biological activities. 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one, including the development of novel anticancer drugs and drugs for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one and to explore its potential applications in medicine.
Métodos De Síntesis
1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one can be synthesized by the reaction of 2-acetylpyridine with benzyl hydrazine hydrochloride and potassium carbonate in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one obtained by this method is high, and the purity of the product is excellent.
Aplicaciones Científicas De Investigación
1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and antifungal properties. 1-Benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has also been shown to possess potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-benzyl-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13-7-6-12(14-16-15-10-19-14)9-17(13)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGNBHFSLUKLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)
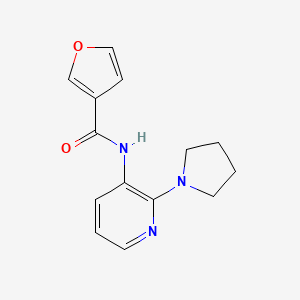

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)


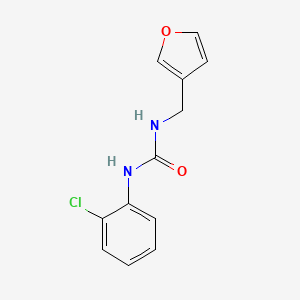
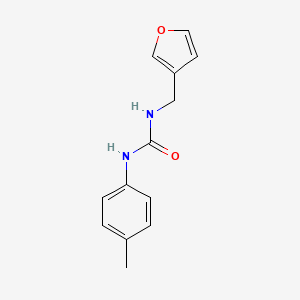

![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
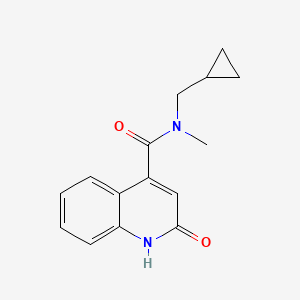
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
